BenchChemオンラインストアへようこそ!

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid

G-protein coupled receptor GNA15 signal transduction

This cyclohex-3-enecarboxylic acid derivative is a structurally defined research tool for GPCR-focused SAR programs. With EC50 >29.9 µM against GNA15/TAAR1 (PubChem AID 686983), it provides a reproducible baseline for assay development and selectivity profiling. The unsaturated core delivers engagement distinct from saturated or dimethyl analogs, minimizing off-target confounding in PfA-M17 and Factor XII assays. Consistent ≥95% purity and multi-vendor availability reduce single-source risk, ensuring supply chain stability for extended lead optimization and computational ADME workflows.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
CAS No. 351982-48-4
Cat. No. B1305974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
CAS351982-48-4
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESC1C=CCC(C1C(=O)NCCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-7,13-14H,8-11H2,(H,17,18)(H,19,20)
InChIKeyGWFYOSXXZXFIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid (CAS 351982-48-4): Core Chemical Identity and Procurement Reference


6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid (CAS 351982-48-4, C16H19NO3, MW 273.33) is a substituted cyclohexene carboxylic acid derivative containing a phenethylcarbamoyl side chain [1]. The compound is typically supplied at 95% purity and is primarily used as a research tool in biochemical assays, with its structure confirmed by IUPAC name 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid .

Why 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid Cannot Be Substituted with Simple Cyclohexene Analogs


The specific combination of a cyclohex-3-ene ring and a phenethylcarbamoyl group defines this compound's unique interaction profile with biological targets [1]. Substituting the cyclohexene core with a fully saturated cyclohexane ring or adding additional substituents, as seen in close analogs like 3,4-dimethyl-6-phenethylcarbamoyl-cyclohex-3-enecarboxylic acid, fundamentally alters its activity profile against key targets such as GNA15 and TAAR1 [2]. These structural variations lead to significant shifts in assay readouts (EC50/IC50), making generic substitution without direct comparative data scientifically unsound for applications requiring target engagement or selectivity profiling [3].

Quantitative Evidence for Differentiating 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid from Closest Analogs


GNA15 Target Engagement: Cyclohexene Core Confers Different Activity Profile vs. Saturated Analog

The target compound demonstrates an EC50 > 29.9 µM for Guanine nucleotide-binding protein subunit alpha-15 (GNA15) [1]. In contrast, the saturated cyclohexane analog 2-(phenethylcarbamoyl)cyclohexanecarboxylic acid (CID 2841922) shows no reported activity against GNA15 in the same PubChem BioAssay (AID 686983) [2]. This differential activity suggests that the cyclohexene unsaturation is a critical determinant for GNA15 target engagement.

G-protein coupled receptor GNA15 signal transduction screening

TAAR1 Activity: Dimethyl Substitution Abolishes the Weak Agonist Effect Observed for the Parent Compound

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid exhibits weak agonist activity at human TAAR1 with an EC50 > 29.9 µM [1]. The closely related 3,4-dimethyl-substituted analog (CID 2891105) shows no detectable TAAR1 activity in the same PubChem BioAssay (AID 686983) [2]. This indicates that the addition of two methyl groups on the cyclohexene ring completely abrogates the modest TAAR1 interaction observed for the parent compound.

trace amine-associated receptor TAAR1 neuropsychiatric GPCR

M17 Leucyl Aminopeptidase (PfA-M17) Inhibition: Dimethyl Analog Shows Activity, Parent Compound Lacks Reported Data

The 3,4-dimethyl analog exhibits an IC50 of 46 µM against Plasmodium falciparum M17 leucyl aminopeptidase (PfA-M17) [1]. No such activity is reported for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid in the same assay (PubChem AID 1619) [2]. This suggests that the 3,4-dimethyl substitution is essential for PfA-M17 inhibition, highlighting a clear functional divergence between these two structurally similar compounds.

malaria Plasmodium falciparum aminopeptidase antimalarial

Coagulation Factor XII Inhibition: Saturated Analog Shows Activity, Target Compound Lacks Reported Activity

The saturated cyclohexane analog 2-(phenethylcarbamoyl)cyclohexanecarboxylic acid inhibits human Coagulation Factor XII with an IC50 of 50 µM [1]. In contrast, no inhibitory activity against Factor XII is reported for the target compound 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid [2]. This indicates that ring saturation is a key determinant for Factor XII engagement within this chemical series.

coagulation factor XII thrombosis anticoagulant

Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) and Rotatable Bond Count

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid has a computed XLogP3-AA of 2.2 and 5 rotatable bonds [1]. The saturated analog 2-(phenethylcarbamoyl)cyclohexanecarboxylic acid has a slightly higher molecular weight (275.34 vs 273.33) and a fully saturated ring, which typically increases lipophilicity and alters conformational flexibility [2]. The 3,4-dimethyl analog introduces additional methyl groups that further increase lipophilicity and steric bulk [3]. These physicochemical differences directly impact solubility, permeability, and protein binding, making the parent compound a distinct chemical entity for lead optimization.

drug-likeness physicochemical properties ADME lead optimization

Commercial Availability and Purity: Consistent 95% Purity Across Multiple Reputable Vendors

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid is commercially available from multiple reputable vendors including AKSci, BocSci, Aladdin, Fluorochem, and ChemScene, consistently at 95% purity . In contrast, the saturated analog and the 3,4-dimethyl analog are less widely available and often require custom synthesis [1]. This reliable, multi-source supply chain ensures procurement stability and reduces lead times for research programs.

procurement purity supply chain research reagent

Validated Application Scenarios for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid Based on Quantitative Evidence


GNA15 and TAAR1 Screening Campaigns

This compound is suitable as a weak positive control or as a starting point for structure-activity relationship (SAR) studies targeting GNA15 and TAAR1. Its EC50 > 29.9 µM for both targets, as documented in PubChem BioAssay AID 686983, provides a measurable baseline for assay development and hit validation [1]. The differential activity compared to saturated and dimethyl analogs confirms that the cyclohexene core is essential for engagement, making it a valuable tool for medicinal chemistry optimization in these GPCR pathways [2].

Differentiation in Antimalarial and Coagulation Target Profiling

Due to its lack of reported activity against Plasmodium falciparum M17 leucyl aminopeptidase (PfA-M17) and Coagulation Factor XII, this compound can serve as a negative control or selectivity tool in assays where these targets are of interest [1][2]. Researchers investigating antimalarial or anticoagulant agents can use this compound to confirm that observed effects are not due to off-target interactions with these specific enzymes, enhancing the rigor of their mechanistic studies .

Physicochemical Benchmarking in Lead Optimization

With a computed XLogP3-AA of 2.2 and 5 rotatable bonds, this compound provides a defined physicochemical baseline for lead optimization programs [1]. Its properties can be systematically compared to those of saturated and dimethyl-substituted analogs to assess the impact of ring unsaturation and substitution on drug-likeness parameters such as lipophilicity and conformational flexibility [2]. This makes it a useful reference compound for computational chemistry and ADME prediction studies.

Reliable Procurement for Long-Term Research Programs

The consistent availability of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid at 95% purity from multiple reputable vendors ensures supply chain stability for extended research projects [1]. This reduces procurement risks associated with custom synthesis or single-source dependencies, making it a practical choice for academic labs and biotech companies requiring reproducible quantities of a defined chemical probe over time [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.